3-Propanamidocyclopentane-1-carboxylic acid
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Overview
Description
3-Propanamidocyclopentane-1-carboxylic acid is an organic compound with a unique structure that combines a cyclopentane ring with both a carboxylic acid and a propanamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propanamidocyclopentane-1-carboxylic acid can be achieved through several methods:
From Cyclopentane Derivatives: One common method involves the functionalization of cyclopentane derivatives. For example, cyclopentanone can be converted to the corresponding carboxylic acid via oxidation, followed by amide formation.
From Nitriles and Amides: Another approach is the hydrolysis of nitriles to form amides, which can then be converted to carboxylic acids under acidic or basic conditions.
Using Grignard Reagents: Grignard reagents can react with carbon dioxide to form carboxylic acids, which can then be further functionalized to introduce the amide group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Propanamidocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form more complex derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different amide derivatives
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) and borane (BH₃) in tetrahydrofuran (THF) are effective reducing agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary alcohols.
Scientific Research Applications
3-Propanamidocyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-Propanamidocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. For example, it may inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
Cyclopentane-1-carboxylic acid: Lacks the amide group, making it less versatile in certain reactions.
Propanamide: Lacks the cyclopentane ring, which affects its reactivity and applications
Uniqueness
3-Propanamidocyclopentane-1-carboxylic acid is unique due to its combination of a cyclopentane ring with both a carboxylic acid and a propanamide group. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H15NO3 |
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Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-(propanoylamino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c1-2-8(11)10-7-4-3-6(5-7)9(12)13/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
MBVSUQVIOMFOBI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1CCC(C1)C(=O)O |
Origin of Product |
United States |
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